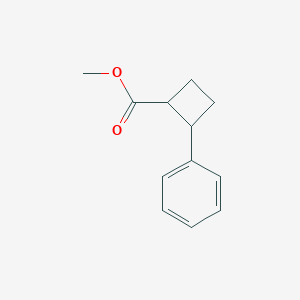
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene group at the 2-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)pyrimidine-5-carbonitrile typically involves the condensation of appropriate aldehydes with thiourea and ethyl cyanoacetate in ethanol, in the presence of anhydrous potassium . This reaction yields intermediates such as 6-(thiophen-2-yl)-2-thiouracil-5-carbonitrile, which can be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory synthesis for large-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition disrupts the folate pathway, leading to the suppression of cell proliferation, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-2-yl)-2-thiouracil-5-carbonitrile: Another thiophene-substituted pyrimidine derivative.
2-Phenylpyridine: A structurally similar compound with a phenyl group instead of a thiophene.
2-(Benzo[b]thiophen-2-yl)pyridine: A compound with a benzo[b]thiophene group instead of a simple thiophene.
Uniqueness
2-(Thiophen-2-YL)pyrimidine-5-carbonitrile stands out due to its unique combination of a thiophene ring and a cyano group on the pyrimidine scaffold. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C9H5N3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H5N3S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H |
InChI Key |
DORHGMGYFCAAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


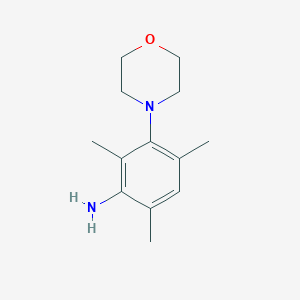
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
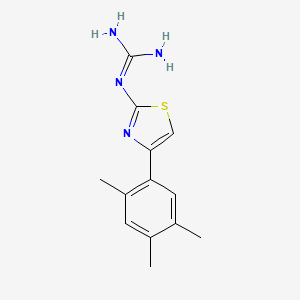
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
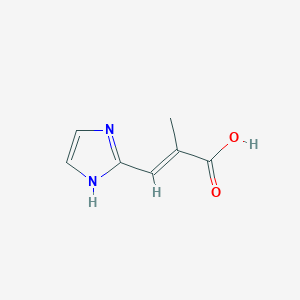
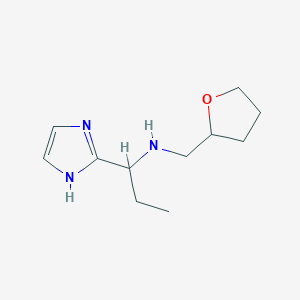
![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
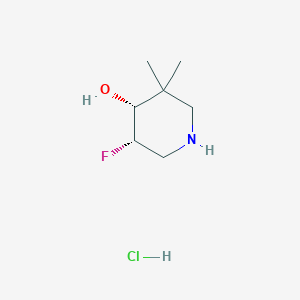
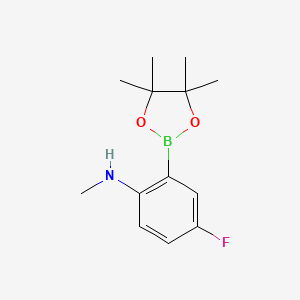
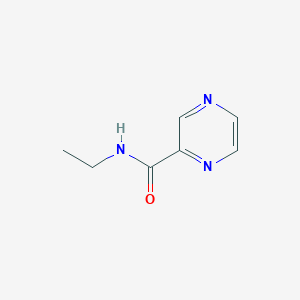
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
